1,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea
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Overview
Description
1,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea is a chemical compound with a molecular formula of C9H19N3O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with the 5-ht6 receptor . The 5-HT6 receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter involved in mood regulation, learning, and memory .
Mode of Action
If it indeed interacts with the 5-ht6 receptor like its structural analogs, it may function as an antagonist, blocking the receptor and inhibiting the transmission of serotonin .
Biochemical Pathways
Antagonism of the 5-HT6 receptor has been associated with increased levels of glutamate and acetylcholine in the brain, neurotransmitters that are linked to learning and memory .
Result of Action
If it acts as a 5-ht6 receptor antagonist, it could potentially improve cognitive function, as this has been observed in animal models with other 5-ht6 receptor antagonists .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted urea derivatives with various functional groups.
Scientific Research Applications
1,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea hydrochloride: A salt form of the compound with similar properties.
3,3-Dimethyl-1-(1-methylpiperidin-4-yl)urea: A structural isomer with different chemical and physical properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-10-9(13)12(3)8-4-6-11(2)7-5-8/h8H,4-7H2,1-3H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGWQCJWHUXAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N(C)C1CCN(CC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1598520-82-1 |
Source
|
Record name | 1,3-dimethyl-1-(1-methylpiperidin-4-yl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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